molecular formula C5H9NO3 B13544215 4-Methoxy-3-methyl-1,3-oxazolidin-2-one

4-Methoxy-3-methyl-1,3-oxazolidin-2-one

Cat. No.: B13544215
M. Wt: 131.13 g/mol
InChI Key: WZMHOHRUTGIWTP-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C5H9NO3. It is a member of the oxazolidinone family, which is characterized by a five-membered ring containing nitrogen and oxygen atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-methyl-1,3-oxazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of methyl isocyanate with ethanolamine to form 4-methyl-1,3-oxazolidin-2-amine, which is then oxidized to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and catalysts to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as fractional freezing and high vacuum distillation, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

4-methoxy-3-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H9NO3/c1-6-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3

InChI Key

WZMHOHRUTGIWTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(COC1=O)OC

Origin of Product

United States

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